8-Chloro-2,3,6-trimethylquinolin-4-ol
Description
8-Chloro-2,3,6-trimethylquinolin-4-ol is a chlorinated quinoline derivative characterized by methyl substituents at positions 2, 3, and 6, a hydroxyl group at position 4, and a chlorine atom at position 7. The chlorine atom enhances electrophilic reactivity and may influence biological activity, while the methyl groups contribute to lipophilicity and steric effects. Its inferred molecular formula is C₁₂H₁₂ClNO (molecular weight ≈ 221.68 g/mol), based on comparisons with similar compounds .
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
8-chloro-2,3,6-trimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12ClNO/c1-6-4-9-11(10(13)5-6)14-8(3)7(2)12(9)15/h4-5H,1-3H3,(H,14,15) |
InChI Key |
SXLNHXASZRHMOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=C(C2=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent differences are summarized below:
Physical and Chemical Properties
- Lipophilicity: The target compound’s three methyl groups (positions 2, 3, 6) likely increase lipophilicity compared to 8-Chloro-2,3-dimethyl-4-quinolinol . This property may enhance membrane permeability in biological systems.
- In contrast, the trifluoromethyl group in 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol provides stronger electron withdrawal, altering reactivity.
- Melting Points: The perfluoropropan-2-yl derivative (8-chloro-2,3-dimethyl-6-(perfluoropropan-2-yl)quinolin-4-yl propyl carbonate) has a melting point of 62–63°C , suggesting that bulky substituents reduce crystallinity compared to simpler methylated analogs.
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